Home > Products > Screening Compounds P52651 > 1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(4-CYANOPHENYL)UREA
1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(4-CYANOPHENYL)UREA - 1023488-60-9

1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(4-CYANOPHENYL)UREA

Catalog Number: EVT-2509961
CAS Number: 1023488-60-9
Molecular Formula: C26H24N4O3
Molecular Weight: 440.503
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: YM758 is a novel inhibitor of the "funny" If current channel (If channel). It is under development for treating stable angina and atrial fibrillation. []

Relevance: YM758 shares a core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety with the target compound, 1-(4-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea. Both compounds feature substitutions at the 1-position of the tetrahydroisoquinoline ring system, suggesting potential for similar biological activity or targeting of related ion channels. []

(3-Chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ)

Compound Description: CIQ is a positive allosteric modulator (PAM) that selectively enhances the activity of NMDA receptors containing GluN2C and GluN2D subunits. It exhibits no agonist activity on its own and does not affect NMDA receptors containing GluN2A or GluN2B subunits. [, ]

Relevance: Both CIQ and 1-(4-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea possess a central 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold. The key difference lies in the substitution pattern at the 1-position of this scaffold, where CIQ features a (4-methoxyphenoxy)methyl group and the target compound incorporates a [4-(3-(4-cyanophenyl)ureido)benzyl] moiety. This structural similarity, particularly the shared dimethoxytetrahydroisoquinoline core, suggests a potential for interacting with similar biological targets, such as NMDA receptors. [, ]

4-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole (Compound 1a)

Compound Description: Compound 1a is a fluorine-18 labeled radiopharmaceutical designed for imaging P-glycoprotein (P-gp) at the blood-brain barrier using positron emission tomography (PET). []

Relevance: This compound shares a core 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl moiety with the target compound, 1-(4-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea, further highlighting the significance of this structural motif in interacting with biological targets within the central nervous system. []

2-Biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline (Compound 2)

Compound Description: Compound 2 is another fluorine-18 labeled radiopharmaceutical investigated for its potential as a P-gp PET imaging agent at the blood-brain barrier. []

Relevance: Similar to Compound 1a, Compound 2 also contains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structural unit present in 1-(4-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea. The repeated exploration of this core structure for developing brain-penetrant imaging agents suggests it might possess favorable properties for crossing the blood-brain barrier. []

5-(1-(2-Fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalene (Compound 3)

Compound Description: Compound 3 is a fluorine-18 labeled compound designed for positron emission tomography (PET) imaging of P-glycoprotein (P-gp) at the blood-brain barrier. It demonstrates promising characteristics as a P-gp substrate, exhibiting a two-fold higher brain uptake in P-gp knockout mice compared to wild-type mice and showing good metabolic stability. []

Relevance: Compound 3, similar to the previous two compounds, incorporates the 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl) moiety, further reinforcing the significance of this structural feature in the context of blood-brain barrier penetration and potential central nervous system activity. Notably, both Compound 3 and 1-(4-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea feature a flexible propyl linker attached to this core structure, suggesting potential for similar pharmacokinetic properties. []

2. Synthesis Analysis

The synthesis of this compound likely involves multiple steps, including:

  • Formation of the Isoquinoline Framework: The synthesis begins with the preparation of the 3,4-dihydroisoquinoline core, which can be synthesized through cyclization reactions involving appropriate precursors.
  • Methoxylation: The introduction of the methoxy groups at the 6 and 7 positions can be achieved via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Urea Formation: The final step involves the reaction of the isoquinoline derivative with phenyl isocyanate to form the urea linkage. This reaction typically occurs under mild conditions and can be facilitated by solvents such as dichloromethane or toluene.

Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity.

3. Molecular Structure Analysis

The molecular structure of 1-(4-((6,7-Dimethoxy(3,4-Dihydroisoquinolyl))Methyl)Phenyl)-3-(4-Cyanophenyl)Urea can be described as follows:

  • Molecular Formula: C20H22N2O2
  • Molecular Weight: Approximately 334.40 g/mol
  • Structural Features:
    • The isoquinoline moiety contributes to the aromatic character and potential bioactivity.
    • The methoxy groups enhance solubility and may influence interactions with biological targets.
    • The cyano group at the para position of the phenyl ring could provide additional reactivity or binding capabilities.

The three-dimensional conformation can be analyzed using computational methods such as molecular modeling or X-ray crystallography to determine steric interactions and electronic distributions.

4. Chemical Reactions Analysis

The chemical reactivity of this compound can be explored through various reactions:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack under appropriate conditions, leading to substitutions that alter the compound's biological activity.
  • Hydrolysis: The urea bond may hydrolyze under acidic or basic conditions, releasing ammonia and forming corresponding carboxylic acids.
  • Oxidation/Reduction: The methoxy groups may participate in oxidation reactions under strong oxidizing agents, potentially leading to phenolic compounds.

These reactions are essential for understanding how modifications to the structure can enhance or diminish biological activity.

5. Mechanism of Action

The mechanism of action for this compound is likely related to its interaction with specific biological targets:

  • Enzyme Inhibition: Similar urea derivatives have been shown to inhibit enzymes involved in cancer pathways, such as kinases or proteases. The presence of the isoquinoline structure may facilitate binding through π-π stacking interactions.
  • Receptor Modulation: The compound may act on various receptors (e.g., G-protein coupled receptors), influencing signaling pathways that regulate cell proliferation and apoptosis.

In vitro studies would be necessary to elucidate the precise mechanism by which this compound exerts its effects on cellular systems.

6. Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-((6,7-Dimethoxy(3,4-Dihydroisoquinolyl))Methyl)Phenyl)-3-(4-Cyanophenyl)Urea include:

  • Solubility: Likely soluble in organic solvents like ethanol and dichloromethane due to its hydrophobic character.
  • Melting Point: Determining the melting point would provide insights into purity and crystallinity.
  • Stability: Stability studies under various pH conditions would help assess degradation pathways.

Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are vital for confirming these properties.

7. Applications

This compound has potential applications in several areas:

  • Pharmaceutical Development: As a urea derivative with an isoquinoline scaffold, it could serve as a lead compound for developing new anticancer drugs targeting specific enzymes or receptors.
  • Biological Research: Investigating its effects on cell lines could provide insights into cancer biology and therapeutic strategies.
  • Chemical Biology: It may also be useful in studying enzyme mechanisms or receptor interactions due to its structural features.

Further research is necessary to explore these applications fully and assess the compound's efficacy in relevant biological models.

Properties

CAS Number

1023488-60-9

Product Name

1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(4-CYANOPHENYL)UREA

IUPAC Name

1-(4-cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

Molecular Formula

C26H24N4O3

Molecular Weight

440.503

InChI

InChI=1S/C26H24N4O3/c1-32-24-14-19-11-12-28-23(22(19)15-25(24)33-2)13-17-3-7-20(8-4-17)29-26(31)30-21-9-5-18(16-27)6-10-21/h3-10,14-15H,11-13H2,1-2H3,(H2,29,30,31)

InChI Key

SRDAFSILWUJDLN-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C#N)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.